
Esreboxetine succinate
描述
琥珀酸艾司瑞博西汀是一种选择性去甲肾上腺素再摄取抑制剂。 它是瑞波西汀的(S,S)-(+)-对映异构体,与之相比,它作为去甲肾上腺素再摄取抑制剂的选择性更高 . 最初由辉瑞公司开发用于治疗神经性疼痛和纤维肌痛,琥珀酸艾司瑞博西汀在疗效方面没有显示出优于现有药物的显著优势,因此被终止开发 . 最近的研究表明,它可能在治疗纤维肌痛方面有效 .
化学反应分析
琥珀酸艾司瑞博西汀会发生各种化学反应,包括:
还原: 与其他吗啉衍生物类似,它可以发生还原反应。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、氢化锂铝等还原剂以及各种用于取代反应的亲核试剂。形成的主要产物取决于所用反应条件和试剂。
科学研究应用
Fibromyalgia Treatment
Esreboxetine succinate has been evaluated in multiple clinical trials for its efficacy in treating fibromyalgia. Notable findings include:
- Efficacy : In an 8-week randomized controlled trial, esreboxetine significantly reduced pain scores compared to placebo (mean change from baseline: -1.55 vs. -0.99; P = 0.006) and improved overall fibromyalgia impact scores .
- Safety Profile : The compound was generally well tolerated, with common adverse events including constipation (17.2%), insomnia (15.7%), and dry mouth (15.7%) reported more frequently than in the placebo group .
Neuropathic Pain Management
Esreboxetine is being investigated for its potential to alleviate neuropathic pain. Its selective action on norepinephrine reuptake may provide benefits similar to those seen with other norepinephrine reuptake inhibitors used in pain management .
Cognitive Function Improvement
Recent studies have explored esreboxetine's role in improving cognitive function among patients with fibromyalgia and chronic fatigue syndrome. The compound has shown promise in enhancing executive function and overall cognitive performance through its norepinephrine modulation .
Case Studies and Clinical Trials
Several clinical trials have documented the efficacy and safety of esreboxetine:
- Fibromyalgia Study : A multicenter trial involving 267 patients demonstrated significant improvements in pain scores and quality of life measures over an 8-week period .
- Cognitive Function Study : A randomized double-blind study assessed cognitive improvements in fibromyalgia patients receiving esreboxetine compared to placebo, showing statistically significant enhancements in cognitive assessments .
作用机制
相似化合物的比较
琥珀酸艾司瑞博西汀与其他去甲肾上腺素再摄取抑制剂如瑞波西汀、去甲米帕明和阿托莫西汀进行比较 . 它与它的外消旋体瑞波西汀相比,其去甲肾上腺素再摄取抑制的选择性更高 . 类似化合物包括:
瑞波西汀: 艾司瑞博西汀是其(S,S)-(+)-对映异构体的消旋混合物.
去甲米帕明: 另一种用于治疗抑郁症的去甲肾上腺素再摄取抑制剂.
阿托莫西汀: 主要用于治疗注意力缺陷多动障碍的去甲肾上腺素再摄取抑制剂.
琥珀酸艾司瑞博西汀更高的选择性使其成为研究去甲肾上腺素在各种生理和病理过程中的特定作用的宝贵化合物。
属性
IUPAC Name |
butanedioic acid;2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.C4H6O4/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;5-3(6)1-2-4(7)8/h3-11,18-20H,2,12-14H2,1H3;1-2H2,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZTUOWIYOESGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.C(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979793 | |
Record name | Butanedioic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10979793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635724-55-9 | |
Record name | Butanedioic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10979793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。